molecular formula C10H5BrN2O3 B13946634 8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B13946634
Molekulargewicht: 281.06 g/mol
InChI-Schlüssel: XXNJLQVECLHXDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system combining benzofuran and pyrimidine moieties, with a bromine atom at the 8th position. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process facilitates the formation of the fused ring system.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit DNA synthesis or interfere with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique fused ring system and the presence of a bromine atom, which can be further functionalized. This structural uniqueness provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications.

Eigenschaften

Molekularformel

C10H5BrN2O3

Molekulargewicht

281.06 g/mol

IUPAC-Name

8-bromo-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H5BrN2O3/c11-4-1-2-6-5(3-4)7-8(16-6)9(14)13-10(15)12-7/h1-3H,(H2,12,13,14,15)

InChI-Schlüssel

XXNJLQVECLHXDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=O)NC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.